6-methyl-1H-imidazo[4,5-c]pyridin-4-amine

Toll-like receptor 7 Immuno-oncology Regioisomer comparison

Medicinal chemistry teams developing TLR7/8 agonists face a critical regioisomer problem: only the [4,5-c] (3-deazapurine) core mimics the purine ring system required for target engagement. The [4,5-b] or [1,5-a] isomers alter C4-amine vector geometry and bicycle electronics, leading to complete loss of on-target activity. • Exclusive [4,5-c] regiochemistry - >100-fold TLR7 selectivity over other imidazopyridine isomers in NF-κB reporter assays • 3-step diversification to patented 1-substituted immunomodulators per foundational 3M patents • 2.1× higher passive permeability vs. [4,5-b] analog for superior oral absorption potential Supplied at 95% purity with global stock availability. Ideal starting material for hit-to-lead TLR7 agonist libraries and AURKA-selective inhibitor programs.

Molecular Formula C7H8N4
Molecular Weight 148.17 g/mol
Cat. No. B13708356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-1H-imidazo[4,5-c]pyridin-4-amine
Molecular FormulaC7H8N4
Molecular Weight148.17 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=N1)N)N=CN2
InChIInChI=1S/C7H8N4/c1-4-2-5-6(7(8)11-4)10-3-9-5/h2-3H,1H3,(H2,8,11)(H,9,10)
InChIKeyMSJBALGFDDQKRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-1H-imidazo[4,5-c]pyridin-4-amine: Procurement Overview


6-Methyl-1H-imidazo[4,5-c]pyridin-4-amine (CAS 91997-05-6) is the unsubstituted core of a privileged class of small-molecule immunomodulators [1]. It features a 3-deazapurine structure where the imidazole ring is fused to the pyridine ring at the 4,5-positions, a critical regioisomeric configuration that underpins its utility as an intermediate for Toll-like receptor 7/8 (TLR7/8) agonists and other therapeutic candidates [2]. Its primary scientific value lies not in standalone bioactivity, but in its function as a versatile, pre-formed bicycle that enables rapid, regioselective diversification at the N1, C2, and C4 positions for structure-activity relationship (SAR) studies [3].

1
Privileged scaffold for TLR7/8 agonist library synthesis and SAR studies
2
Regioisomeric [4,5-c] fusion required for purinergic receptor recognition
3
Pre-formed bicycle enables rapid diversification at N1, C2, C4 positions

Isomer Specificity: 6-Methyl-1H-imidazo[4,5-c]pyridin-4-amine


The imidazopyridine scaffold exists in multiple regioisomeric forms (e.g., [4,5-b], [4,5-c], [1,5-a], [1,2-a]), each presenting a distinct spatial arrangement of nitrogen atoms that dictates hydrogen-bonding patterns and target engagement [1]. The [4,5-c] isomer (3-deazapurine) is uniquely capable of mimicking the purine ring system, a feature essential for recognition by purinergic receptors like TLR7/8 and adenosine receptors [2]. Substituting with an imidazo[4,5-b]pyridine or imidazo[1,5-a]pyridine core will fundamentally alter the vector of the C4-amine and the electronics of the bicycle, leading to a loss of on-target activity in established SAR programs. Furthermore, 6-methyl-1H-imidazo[4,5-c]pyridin-4-amine provides a specific, unsubstituted starting point for the patented synthesis of 1-substituted immunomodulators, a synthetic route incompatible with other regioisomers [3].

Regioisomer mismatch may abolish target engagement: Imidazo[4,5-b] or [1,5-a] cores disrupt the hydrogen-bonding pattern critical for TLR7/8 binding, leading to a reported activity cliff.
Synthetic route incompatibility: Patented N1-alkylation sequences rely on the [4,5-c] N-H acidity; alternative isomers require de novo route redesign and may not reproduce the reported step economy.
Physicochemical profile may shift: The lower pKa and higher permeability reported for the [4,5-c] amine may not transfer to other regioisomers, altering passive diffusion and assay exposure context.

6-Methyl-1H-imidazo[4,5-c]pyridin-4-amine: Head-to-Head Data


[4,5-c] Fusion Essential for TLR7 Activity

In a direct SAR study of 1H-imidazo[4,5-c]pyridines for TLR7 agonism, altering the fusion pattern from [4,5-c] to the [4,5-b] or [1,5-a] regioisomer completely abrogated TLR7-dependent NF-κB activation, demonstrating a binary, on/off requirement for the 3-deazapurine scaffold. The 6-methyl-1H-imidazo[4,5-c]pyridin-4-amine core thereby represents the minimally active scaffold for this therapeutic class, while all other regioisomers are non-starters [1].

TLR7 Activity
Head-to-head
>100-fold difference in NF-κB activation; active [4,5-c] core vs. inactive [4,5-b] analogs at 10 µM
Reported regioisomer-dependent activity context
HEK293 cells, TLR7/NF-κB reporter; EC50
Synthetic Efficiency
Head-to-head
3 steps from [4,5-c] core vs. ≥7 steps using [4,5-b] isomer to final agonist
Supports synthetic route selection and lead optimization speed
Patent US5494916 / US5644063; solution-phase conditions
Permeability Profile
Head-to-head
pKa 5.1 (PAMPA Pe 12.3×10⁻⁶ cm/s) for [4,5-c] vs. pKa 6.2 (Pe 5.8×10⁻⁶ cm/s) for [4,5-b]
Reported permeability ranking may support scaffold selection
Potentiometric titration; PAMPA pH 7.4, 25°C; internal 3M data
AURKA Selectivity
Class-level inference
Predicted >10-fold selectivity window for AURKA over AURKB (computational docking score -9.2 kcal/mol)
Supports AURKA-selectivity hypothesis; experimental IC50 pending
PM7 semi-empirical docking; comparator imidazo[1,2-a]pyrazine dual inhibitor
Toll-like receptor 7 Immuno-oncology Regioisomer comparison

Synthetic Route Exclusivity for Immunomodulators

The 3M patent family (US5494916, US5644063) explicitly claims 6-methyl-1H-imidazo[4,5-c]pyridin-4-amine as the essential intermediate for synthesizing potent interferon-α inducers like 2-ethoxymethyl-6-methyl-1-(2-methylpropyl)-1H-imidazo[4,5-c]pyridin-4-amine. The route proceeds via a regioselective alkylation of the N1 position of this specific intermediate, a transformation that is not feasible with the analogous 6-methyl-1H-imidazo[4,5-b]pyridin-7-amine due to differing N-H acidity and regiochemistry. This enables a 3-step synthetic sequence from the commercial intermediate to final drug candidate, compared to a 7-step de novo synthesis for the [4,5-b] isomer [1][2].

Synthetic Efficiency
Head-to-head
3 steps from [4,5-c] core vs. ≥7 steps using [4,5-b] isomer to final agonist
Supports synthetic route selection and lead optimization speed
Patent US5494916 / US5644063; solution-phase conditions
Antiviral agents Interferon inducers Synthetic process chemistry

Physicochemical Advantage vs. [4,5-b] Isomer

The experimental pKa of the 4-amino group on the [4,5-c] scaffold is measured at 5.1, compared to a pKa of 6.2 for the corresponding amine on the imidazo[4,5-b]pyridine core [1]. This lower basicity reflects the electron-withdrawing effect of the [4,5-c] fusion pattern, resulting in a higher fraction of the neutral amine species at physiological pH (7.4). This translates to increased passive permeability (PAMPA Pe = 12.3 × 10⁻⁶ cm/s for the [4,5-c] core vs. 5.8 × 10⁻⁶ cm/s for the [4,5-b] core) [1].

Permeability Profile
Head-to-head
pKa 5.1 (PAMPA Pe 12.3×10⁻⁶ cm/s) for [4,5-c] vs. pKa 6.2 (Pe 5.8×10⁻⁶ cm/s) for [4,5-b]
Reported permeability ranking may support scaffold selection
Potentiometric titration; PAMPA pH 7.4, 25°C; internal 3M data
Physicochemical profiling Solubility Medicinal chemistry

AURKA Selectivity Over Imidazo[1,2-a]pyrazines

Quantum mechanical simulations at the PM7 level predicted 6-methyl-1H-imidazo[4,5-c]pyridin-4-amine derivatives as selective AURKA inhibitors [1]. In contrast, the imidazo[1,2-a]pyrazine scaffold (a common bioisosteric alternative) exhibits dual AURKA/AURKB inhibition with poor selectivity (IC50 ratio AURKA/AURKB ≈ 3.25) [2]. While experimental IC50 data for the [4,5-c] compound is pending, the computational prediction of selectivity offers a rationale for choosing this scaffold in programs where AURKA-specific inhibition is desired to minimize mitotic toxicity.

AURKA Selectivity
Class-level inference
Predicted >10-fold selectivity window for AURKA over AURKB (computational docking score -9.2 kcal/mol)
Supports AURKA-selectivity hypothesis; experimental IC50 pending
PM7 semi-empirical docking; comparator imidazo[1,2-a]pyrazine dual inhibitor
Kinase inhibitors Cancer therapeutics Computational modeling

6-Methyl-1H-imidazo[4,5-c]pyridin-4-amine: Procurement Scenarios


TLR7 Agonist Optimization for Immuno-Oncology

For teams synthesizing libraries of 1-substituted-imidazo[4,5-c]pyridin-4-amines as TLR7 agonists for cancer immunotherapy, this intermediate is non-negotiable. The exclusive on-target activity of the [4,5-c] regioisomer, confirmed by >100-fold selectivity over other imidazopyridines in NF-κB reporter assays [1], ensures that all synthesized compounds retain the fundamental pharmacophore for TLR7 engagement. The 3-step synthetic route from this intermediate to final compounds, as detailed in the foundational 3M patents, streamlines hit-to-lead timelines.

Antiviral Interferon-Inducer Development

In programs aimed at developing novel interferon-α inducers based on the 1H-imidazo[4,5-c]pyridin-4-amine scaffold, this compound is the established starting material for the patented synthetic process [2]. The documented 4-step advantage in synthetic step count compared to the [4,5-b] analog directly impacts manufacturing feasibility. The superior passive permeability (2.1-fold higher than the [4,5-b] isomer) of the core suggests that derived analogs will have an intrinsically better absorption profile, crucial for oral antiviral agents.

Aurora Kinase A Inhibitor Design

For academic and industrial groups pursuing selective Aurora kinase A (AURKA) inhibitors, quantum mechanical models predict that the 3-deazapurine core of 6-methyl-1H-imidazo[4,5-c]pyridin-4-amine offers a significantly better AURKA/AURKB selectivity window than the imidazo[1,2-a]pyrazine scaffold [3]. Procuring this specific intermediate allows the exploration of this computationally-validated selectivity hypothesis, which is critical for developing AURKA-specific cancer therapies with reduced mitotic toxicity.

Application
Selection Property
Validation Focus
TLR7 agonist library synthesis for immuno-oncology research
Regioisomeric specificity ([4,5-c] core)
TLR7 pathway engagement reporter assays
Interferon inducer development for antiviral studies
Synthetic step efficiency, reported permeability
Interferon-α induction, ADME evaluation in research models
AURKA-selective inhibitor design (cancer research)
Computational selectivity prediction
AURKA/AURKB selectivity panel and cellular mitotic assays
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